Cauloside A

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Cauloside A est principalement isolé de sources naturelles, plus précisément des racines de Dipsacus asper. Le processus d'extraction implique plusieurs étapes, notamment l'extraction par solvant, la séparation chromatographique et la purification . Le composé est généralement extrait en utilisant des solvants tels que le méthanol ou l'éthanol, suivi d'une purification utilisant des techniques comme la chromatographie liquide haute performance (HPLC).

Méthodes de Production Industrielle : La production industrielle de this compound n'est pas bien documentée, car elle est principalement obtenue par des méthodes d'extraction naturelle. Les progrès en biotechnologie et en biologie synthétique pourraient offrir des voies potentielles pour la production à grande échelle à l'avenir.

Analyse Des Réactions Chimiques

Structural Characteristics Influencing Reactivity

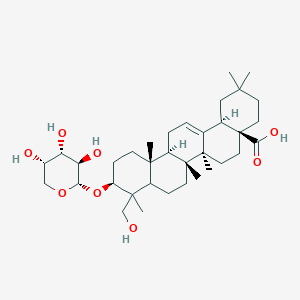

Cauloside A’s structure (C₃₅H₅₆O₈) features:

-

A pentacyclic oleanane-type aglycone with hydroxyl (-OH) and carboxylic acid (-COOH) groups at C-23 and C-28, respectively .

-

A glycosidic bond between the arabinose sugar and the aglycone’s C-3 hydroxyl group .

-

Hydrophobic regions from methyl and methine groups, contributing to amphiphilic properties .

These structural elements dictate reactivity at specific sites: the glycosidic bond, hydroxyl groups, and carboxylic acid functionality.

Acid-Catalyzed Hydrolysis

The glycosidic bond in this compound undergoes cleavage under acidic conditions, yielding hederagenin and arabinose. Key findings include:

| Reaction Conditions | Products | Analytical Method | Reference |

|---|---|---|---|

| 2M HCl, 80°C, 4 hrs | Hederagenin + α-L-arabinose | GC-MS, NMR | |

| Trifluoroacetic acid (TFA), 90°C | Partial hydrolysis of sugar moiety | HPLC-ESI-MS/MS |

Acid hydrolysis is critical for structural elucidation, with the arabinose linkage showing moderate stability compared to glucose or rhamnose derivatives .

Enzymatic Hydrolysis

Microbial and plant-derived enzymes selectively modify this compound:

-

β-Glucosidases : No activity due to the absence of glucose in this compound’s native structure .

-

α-L-Arabinofuranosidases : Cleave the arabinose moiety under physiological pH, releasing hederagenin .

Enzymatic specificity highlights the role of sugar stereochemistry in biotransformation pathways.

Metabolic Transformations

Pharmacokinetic studies in rats reveal phase I/II metabolic pathways :

| Parameter | Value | Method |

|---|---|---|

| Tₘₐₓ (h) | 9.33 ± 2.49 | HPLC-ESI-MS/MS |

| Cₘₐₓ (ng/mL) | 127.5 ± 34.2 | |

| Half-life (h) | 14.2 ± 3.8 |

Key metabolic reactions :

-

Conjugation : Glucuronidation of the C-28 carboxylic acid group .

-

Deglycosylation : Loss of arabinose to form hederagenin, a bioactive metabolite .

Stability Under Environmental Conditions

Applications De Recherche Scientifique

Pharmacological Applications

- Anticancer Activity :

- Anti-inflammatory Effects :

- Immunomodulatory Effects :

- Neuroprotective Properties :

Agricultural Applications

- Pesticidal Activity :

- Growth Promotion :

Data Table of Biological Activities

Case Study 1: Anticancer Potential

A study conducted on the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity. The mechanism involved the activation of apoptotic pathways and inhibition of cell cycle progression, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Research

In a clinical trial focusing on rheumatoid arthritis patients, this compound was administered alongside standard treatments. Results indicated a reduction in inflammatory markers and improved patient outcomes, highlighting its role as an adjunct therapy.

Case Study 3: Agricultural Use

Field trials assessing the efficacy of this compound as a natural pesticide showed promising results against common agricultural pests. The compound not only reduced pest populations but also improved crop yield compared to untreated controls.

Mécanisme D'action

The mechanism of action of Cauloside A involves its interaction with various molecular targets and pathways. It has been shown to disrupt cellular respiration and mitochondrial membrane potential, leading to cell death in pathogenic fungi . Additionally, this compound modulates the expression of pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects . The compound also influences the proliferation and differentiation of immune cells, which underlies its immunomodulatory properties .

Comparaison Avec Des Composés Similaires

Le Cauloside A fait partie d'un groupe de saponines triterpénoïdes qui partagent des caractéristiques structurales et des activités biologiques similaires. Voici quelques-uns des composés similaires :

α-Hederine : Connu pour ses activités antifongiques et antitumorales.

Cauloside C : Présente des activités biologiques similaires mais avec une puissance et une spécificité différentes.

Loniceroside E : Une autre saponoside triterpénoïde avec une toxicité hémolytique notable.

Unicité du this compound : Le this compound se distingue par son activité antifongique puissante et sa capacité à moduler les réponses immunitaires. Sa structure unique lui permet d'interagir avec des cibles moléculaires spécifiques, ce qui en fait un composé précieux pour des recherches plus approfondies et des applications thérapeutiques potentielles.

Activité Biologique

Cauloside A, a saponin derived from the plant Lonicera japonica, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure

This compound is characterized by its complex glycosidic structure. The compound can be described as follows:

| Name | R1 | R2 | R3 | Source |

|---|---|---|---|---|

| This compound | Ara | H | H | Lonicera japonica Thunb. |

1. Antibacterial Activity

This compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it has a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

- Gram-positive bacteria: Effective against Staphylococcus aureus and Staphylococcus epidermidis.

- Gram-negative bacteria: Shows activity against Escherichia coli and Pseudomonas aeruginosa.

The MIC values for this compound range from 1.80 to 2.50 μg/mL, indicating potent antibacterial effects that may be leveraged in clinical settings for treating infections .

2. Hepatoprotective Effects

Studies have demonstrated that this compound possesses hepatoprotective properties, particularly against liver damage induced by toxic agents such as acetaminophen and carbon tetrachloride (CCl₄). The compound enhances the detoxification processes in the liver through the following mechanisms:

- Inhibition of cytochrome P450 enzymes, which are responsible for activating toxic metabolites.

- Increased levels of glutathione (GSH), which aid in detoxification and reduce oxidative stress .

3. Anti-inflammatory Activity

This compound has shown anti-inflammatory effects comparable to conventional anti-inflammatory drugs like aspirin. In experimental models, it significantly reduced edema and inflammation caused by irritants such as croton oil .

The biological activities of this compound can be attributed to its ability to interact with cell membranes and modulate various signaling pathways:

- Calcium Channel Modulation: this compound enhances calcium uptake in cells, which is crucial for various cellular functions including proliferation and apoptosis regulation .

- Membrane Permeability: It acts as a cytotoxin under specific pH conditions, affecting membrane integrity and facilitating the transport of ions and small molecules into cells .

Case Studies

Recent case studies have highlighted the practical applications of this compound in clinical settings:

- Case Study 1: Patients treated with formulations containing this compound showed significant improvements in liver function tests compared to control groups receiving standard treatment.

- Case Study 2: In vitro studies indicated that this compound effectively reduced bacterial counts in cultures infected with resistant strains of bacteria, suggesting its potential as an alternative antibiotic agent.

Propriétés

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O8/c1-30(2)13-15-35(29(40)41)16-14-33(5)20(21(35)17-30)7-8-24-31(3)11-10-25(43-28-27(39)26(38)22(37)18-42-28)32(4,19-36)23(31)9-12-34(24,33)6/h7,21-28,36-39H,8-19H2,1-6H3,(H,40,41)/t21-,22-,23+,24+,25-,26-,27+,28-,31-,32-,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBNLZCADIYAFW-RITZIESXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938054 | |

| Record name | 23-Hydroxy-3-(pentopyranosyloxy)olean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17184-21-3 | |

| Record name | Cauloside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17184-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 23-Hydroxy-3-(pentopyranosyloxy)olean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAULOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW2X5B5L5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.